molecular formula C19H17N3O2 B8791223 Benzyl 2-amino-6-phenylpyridin-3-ylcarbamate

Benzyl 2-amino-6-phenylpyridin-3-ylcarbamate

Cat. No. B8791223
M. Wt: 319.4 g/mol
InChI Key: XXYJYLWRGDVUOG-UHFFFAOYSA-N
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Patent
US08461189B2

Procedure details

A solution of di-tert-butyl(3-{[(benzyloxy)carbonyl]amino}-6-phenylpyridin-2-yl)imidodicarbonate (359 mg, 0.691 mmol) and methylene chloride (2.76 mL) was treated with TFA (0.691 mL) in one portion. The reaction was stirred for 3 h, then concentrated via rotovap slowly to afford a residue purified via MPLC, silica cartridge, 0-5% MeOH in methylene chloride to afford the product as a light orange solid. 1H NMR (DMSO-d6, 600 MHz, rotamers present) δ 9.04 (br s, 1H), 7.86 (d, J=7.3 Hz, 1H), 7.47-7.30 (m, 5H), 7.15 (d, J=8.2 Hz, 1H), 6.40 (br s, 2H), 5.16 (s, 2H); MS cal'd 320 (M+H)+, exp 320 (M+H)+.
Name
di-tert-butyl(3-{[(benzyloxy)carbonyl]amino}-6-phenylpyridin-2-yl)imidodicarbonate
Quantity
359 mg
Type
reactant
Reaction Step One
Name
Quantity
0.691 mL
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]([C:16]1[C:21]([NH:22][C:23]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[O:24])=[CH:20][CH:19]=[C:18]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[N:17]=1)C(OC(C)(C)C)=O)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH2:26]([O:25][C:23](=[O:24])[NH:22][C:21]1[C:16]([NH2:8])=[N:17][C:18]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)=[CH:19][CH:20]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1

Inputs

Step One
Name
di-tert-butyl(3-{[(benzyloxy)carbonyl]amino}-6-phenylpyridin-2-yl)imidodicarbonate
Quantity
359 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1=NC(=CC=C1NC(=O)OCC1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.691 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2.76 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotovap slowly
CUSTOM
Type
CUSTOM
Details
to afford a residue
CUSTOM
Type
CUSTOM
Details
purified via MPLC, silica cartridge, 0-5% MeOH in methylene chloride

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NC=1C(=NC(=CC1)C1=CC=CC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.